molecular formula C16H14N4O2 B2421427 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1704994-18-2

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2421427
CAS RN: 1704994-18-2
M. Wt: 294.314
InChI Key: NONKOSZVNQUVLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” are not available, there are general methods for synthesizing similar compounds. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The synthesis process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process involves a one-pot tandem cyclization/bromination .

Pharmacokinetic Profiles and Biological Activity Evaluation

The compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have been evaluated for their pharmacokinetic profiles and biological activity .

Anticancer Activity

The synthesized derivatives have shown promising anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL) .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONKOSZVNQUVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

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